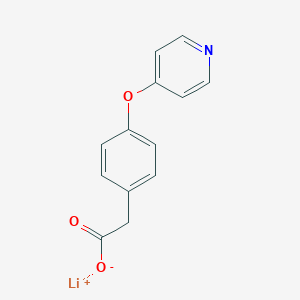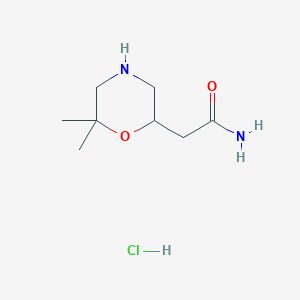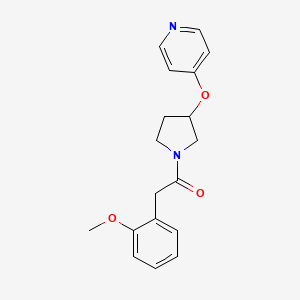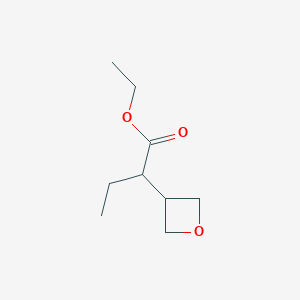
N-(2-Cloro-4-formil-5-metoxifenil)acrilamida
Descripción general
Descripción
“N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” is a chemical compound with the formula C11H10ClNO3 . It has a molecular weight of 239.66 .
Synthesis Analysis
The synthesis of this compound involves the reaction of acrylic acid with 4-amino-5-chloro-2-methoxybenzaldehyde in the presence of triethylamine and propanephosphonic anhydride . The reaction is carried out in ethyl acetate at a temperature of 30-40°C . After the reaction, the mixture is diluted with water and acidified with hydrochloric acid to pH 2-3 . The organic layer is then separated and washed with a mixture of water and sodium hydroxide .Aplicaciones Científicas De Investigación
Síntesis Orgánica
“N-(2-Cloro-4-formil-5-metoxifenil)acrilamida” puede utilizarse como un bloque de construcción en la síntesis orgánica . Su estructura única, que incluye un grupo acrilamida, la convierte en un componente valioso en la síntesis de compuestos orgánicos más complejos .
Investigación Farmacéutica
Compuestos similares a “this compound” se han utilizado en la investigación farmacéutica . La presencia del grupo acrilamida puede ser útil en el desarrollo de nuevos fármacos, ya que puede interactuar con varios objetivos biológicos .
Ciencia de Materiales
El grupo metoxifenil en “this compound” podría potencialmente hacerlo útil en la ciencia de los materiales. Los compuestos metoxifenil se han utilizado en el desarrollo de nuevos materiales, incluidos polímeros y resinas .
Desarrollo Agroquímico
Al igual que su posible uso en la investigación farmacéutica, “this compound” también podría utilizarse en el desarrollo de nuevos agroquímicos . El grupo acrilamida puede interactuar con varios objetivos en las plagas, convirtiéndolo en un ingrediente potencial en pesticidas .
Industria Química
“this compound” podría utilizarse en la industria química como precursor de otros compuestos. Su estructura única la convierte en una valiosa materia prima para la síntesis de diversos productos químicos .
Investigación y Desarrollo
Como un compuesto relativamente específico, “this compound” podría utilizarse en la investigación y el desarrollo. Los científicos podrían estudiar sus propiedades y reacciones para desarrollar nuevos métodos sintéticos o descubrir nuevas aplicaciones .
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-chloro-4-formyl-5-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-3-11(15)13-9-5-10(16-2)7(6-14)4-8(9)12/h3-6H,1H2,2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWETWUODKYSYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)
![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)

![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2448338.png)
![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)


![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2448344.png)


